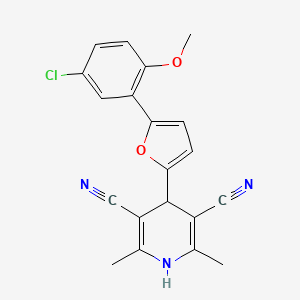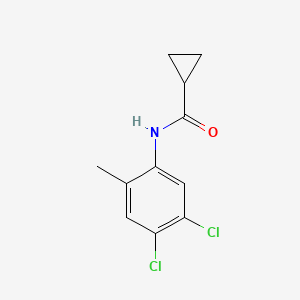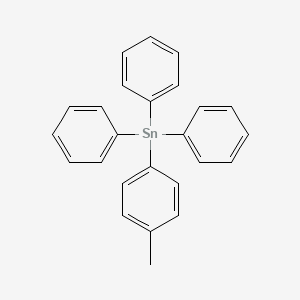
(P-Tolyl)triphenyltin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(P-Tolyl)triphenyltin is an organotin compound with the chemical formula C25H22Sn. It is a derivative of triphenyltin, where one of the phenyl groups is substituted with a p-tolyl group. This compound is part of a broader class of organotin compounds known for their diverse applications in various fields, including agriculture, industry, and scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (P-Tolyl)triphenyltin can be synthesized through the reaction of triphenyltin chloride with p-tolylmagnesium bromide or p-tolyllithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as diethyl ether or tetrahydrofuran (THF). The general reaction scheme is as follows:
Ph3SnCl+p-TolMgBr→this compound+MgBrCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: (P-Tolyl)triphenyltin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can participate in nucleophilic substitution reactions where the p-tolyl group or phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides (e.g., bromides, chlorides) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Various lower oxidation state tin compounds.
Substitution: Compounds where the p-tolyl or phenyl groups are replaced by other functional groups
Aplicaciones Científicas De Investigación
(P-Tolyl)triphenyltin has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Studies have explored its potential as an antifungal and antibacterial agent.
Medicine: Research is ongoing into its potential use in cancer treatment due to its cytotoxic properties.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics
Mecanismo De Acción
The mechanism of action of (P-Tolyl)triphenyltin involves its interaction with cellular proteins and enzymes. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of key metabolic pathways, resulting in cytotoxic effects. The compound’s ability to disrupt cellular processes makes it a potential candidate for antifungal, antibacterial, and anticancer applications .
Comparación Con Compuestos Similares
- Triphenyltin chloride (Ph3SnCl)
- Triphenyltin hydroxide (Ph3SnOH)
- Triphenyltin acetate (Ph3SnOAc)
Comparison: (P-Tolyl)triphenyltin is unique due to the presence of the p-tolyl group, which can influence its reactivity and biological activity. Compared to triphenyltin chloride, this compound may exhibit different solubility and stability properties, making it suitable for specific applications where other triphenyltin compounds may not be as effective .
Propiedades
Número CAS |
15807-28-0 |
|---|---|
Fórmula molecular |
C25H22Sn |
Peso molecular |
441.2 g/mol |
Nombre IUPAC |
(4-methylphenyl)-triphenylstannane |
InChI |
InChI=1S/C7H7.3C6H5.Sn/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h3-6H,1H3;3*1-5H; |
Clave InChI |
DMDCTXDRCWMWIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


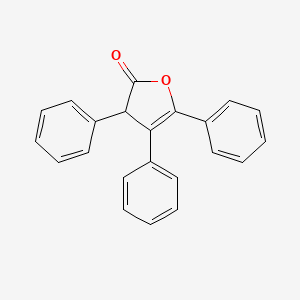
![3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B15074471.png)
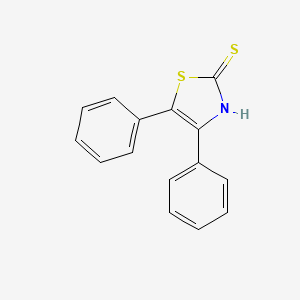
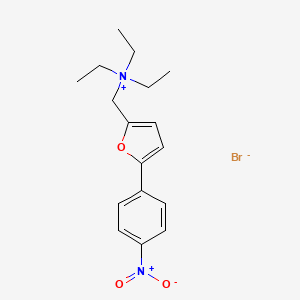

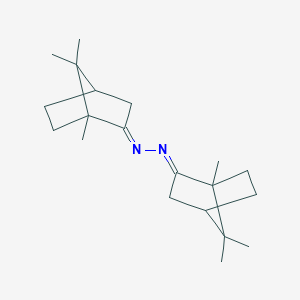
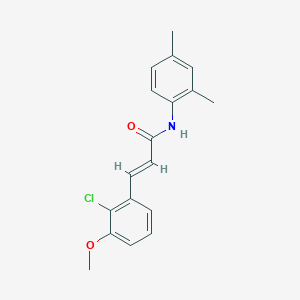
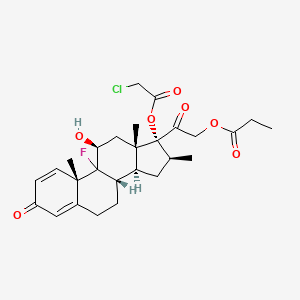
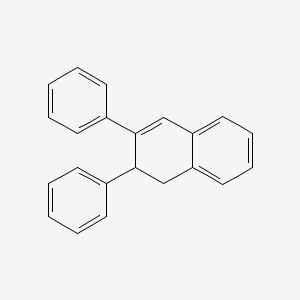
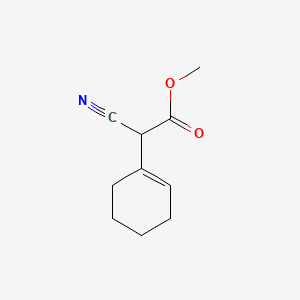
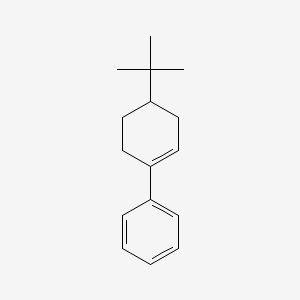
![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)
